3-(((4-Bromophenyl)thio)methyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16BrNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2 |
InChI Key |
HZGSEUWGGYYBER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Bromophenyl Thio Methyl Piperidine and Analogues
Retrosynthetic Analysis of the 3-(((4-Bromophenyl)thio)methyl)piperidine Scaffold
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into readily available or synthetically accessible precursors. The most apparent disconnection is at the carbon-sulfur bond of the thioether, as this is a common and reliable bond-forming reaction. This primary disconnection yields two key synthons: a nucleophilic 4-bromothiophenolate anion and an electrophilic 3-(halomethyl)piperidine derivative.
This leads to the identification of two primary building blocks: 4-bromothiophenol (B107966) and a suitable 3-(halomethyl)piperidine. The piperidine (B6355638) nitrogen would likely require a protecting group, such as a tert-butoxycarbonyl (Boc) group, throughout the synthesis to prevent unwanted side reactions. The halide on the methyl group of the piperidine precursor serves as a good leaving group for a nucleophilic substitution reaction.
An alternative retrosynthetic approach could involve a disconnection at the aryl C-S bond, suggesting a cross-coupling reaction between a 3-(thiomethyl)piperidine derivative and a 4-bromoaryl halide or a related electrophile. However, the former approach involving nucleophilic substitution is generally more straightforward and is the primary focus of this synthetic overview.
Precursor Synthesis and Reactivity in Thioether Formation
The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthesis of the substituted 4-bromothiophenol and the functionalized piperidine building blocks.
4-Bromothiophenol is a crucial nucleophilic precursor. Several reliable methods exist for its synthesis. A common laboratory-scale preparation involves the reduction of 4-bromobenzenesulfonyl chloride. This reduction can be effectively achieved using reagents such as red phosphorus with iodine in an acidic medium.
Another established method is the hydrogenation of 4,4'-dibromodiphenyl disulfide. This approach provides 4-bromothiophenol in good yield and is suitable for larger-scale synthesis. The disulfide itself can be prepared through various methods, including the reaction of 4-bromobenzenediazonium (B8398784) chloride with sodium disulfide.
| Starting Material | Key Reagents | Product |
|---|---|---|
| 4-Bromobenzenesulfonyl chloride | Red phosphorus, Iodine | 4-Bromothiophenol |
| 4,4'-Dibromodiphenyl disulfide | Hydrogenation (e.g., Zn/acid) | 4-Bromothiophenol |
The synthesis of the electrophilic piperidine precursor typically begins with a commercially available starting material, such as 3-hydroxypiperidine (B146073) or a derivative thereof. To ensure regioselectivity and prevent N-alkylation, the piperidine nitrogen is usually protected, most commonly with a tert-butoxycarbonyl (Boc) group, to afford N-Boc-3-hydroxypiperidine. nih.govmdpi.comderpharmachemica.comgoogle.com
The hydroxyl group of N-Boc-3-hydroxypiperidine must then be converted into a good leaving group to facilitate the subsequent nucleophilic substitution. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine (B92270).
Alternatively, the alcohol can be converted directly to a halide. For instance, reaction with thionyl chloride can yield N-Boc-3-(chloromethyl)piperidine. These functionalized piperidine derivatives are now activated for reaction with the thiophenol nucleophile.
| Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|
| 3-Hydroxypiperidine | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | N-Boc-3-hydroxypiperidine |
| N-Boc-3-hydroxypiperidine | p-Toluenesulfonyl chloride, Triethylamine | N-Boc-3-(tosyloxymethyl)piperidine |
| N-Boc-3-hydroxypiperidine | Thionyl chloride | N-Boc-3-(chloromethyl)piperidine |
Direct Synthetic Routes to this compound
With the key precursors in hand, the final assembly of the target molecule can be achieved through several reliable methods. This section discusses both classical nucleophilic substitution and more modern cross-coupling strategies.
The most direct and widely used method for the formation of the thioether linkage in this compound is a nucleophilic substitution (SN2) reaction. pearson.commasterorganicchemistry.com In this approach, 4-bromothiophenol is first deprotonated with a suitable base to generate the more nucleophilic thiophenolate anion. Common bases for this purpose include sodium hydride, potassium carbonate, or sodium hydroxide.
The resulting thiophenolate is then reacted with the electrophilic piperidine precursor, such as N-Boc-3-(tosyloxymethyl)piperidine or N-Boc-3-(chloromethyl)piperidine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism.
Following the successful coupling, the Boc protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the final product, this compound.
| Nucleophile Precursor | Electrophile Precursor | Base | Solvent | Product |
|---|---|---|---|---|
| 4-Bromothiophenol | N-Boc-3-(tosyloxymethyl)piperidine | Sodium hydride | DMF | N-Boc-3-(((4-bromophenyl)thio)methyl)piperidine |
| 4-Bromothiophenol | N-Boc-3-(chloromethyl)piperidine | Potassium carbonate | Acetonitrile | N-Boc-3-(((4-bromophenyl)thio)methyl)piperidine |
In addition to classical SN2 reactions, modern cross-coupling methodologies offer powerful alternatives for the formation of carbon-sulfur bonds. acsgcipr.org While less common for the synthesis of simple alkyl aryl thioethers, these methods can be advantageous in certain contexts, particularly for more complex analogues.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. rsc.org In a hypothetical application to the target molecule, this could involve the coupling of 4-bromothiophenol with a suitable piperidine-containing organometallic reagent, or conversely, the coupling of a 3-(thiomethyl)piperidine derivative with 4-bromoiodobenzene. However, the preparation of the requisite organometallic piperidine reagent can be complex.
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are also well-established for the synthesis of aryl thioethers. researchgate.netorganic-chemistry.orgberkeley.edu These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a suitable ligand. For the synthesis of the target molecule, this would entail the reaction of 4-bromoiodobenzene with 3-(thiomethyl)piperidine. While effective, these reactions often require higher temperatures than the palladium-catalyzed counterparts.
These advanced methods provide a broader synthetic toolbox, although for the specific target molecule, the nucleophilic substitution approach generally remains the most efficient and practical route.
Stereoselective Synthesis of Piperidine Cores and Chiral Analogues
Achieving stereocontrol in the synthesis of 3-substituted piperidines is a significant challenge in medicinal chemistry. nih.gov The development of enantiomerically enriched piperidine scaffolds is crucial for producing potent and selective drug candidates. Methodologies to achieve this include both enzyme-based and asymmetric metal-catalyzed approaches.
Chemo-enzymatic methods offer a powerful approach for the synthesis of chiral piperidines, combining the advantages of chemical synthesis with the high selectivity of biocatalysts. nih.gov These strategies often provide access to stereo-defined products under mild reaction conditions.
A prominent strategy involves the asymmetric dearomatization of activated pyridines. nih.gov This can be achieved through a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase. nih.gov The process typically starts with an N-substituted tetrahydropyridine, which is oxidized by the amine oxidase to generate a dihydropyridinium intermediate. nih.gov This intermediate then undergoes a stereoselective reduction catalyzed by an ene imine reductase to yield chiral 3-substituted piperidines. nih.gov This dual-enzyme cascade has been successfully applied to the synthesis of key intermediates for several pharmaceutically active molecules. nih.gov
Imine reductases (IREDs) are a class of enzymes that have gained significant attention for their ability to catalyze the asymmetric reduction of imines to produce chiral amines. nih.gov By combining IREDs with other biocatalysts, multi-enzyme cascades can be designed for the efficient synthesis of complex chiral piperidines from simple starting materials. nih.gov
| Enzymatic Strategy | Key Enzymes | Substrate Type | Product | Key Advantages |
|---|---|---|---|---|
| Asymmetric Dearomatization Cascade | Amine Oxidase / Ene Imine Reductase (IRED) | N-substituted Tetrahydropyridines | Stereo-defined 3-substituted Piperidines | High stereoselectivity, mild conditions, one-pot synthesis. nih.gov |
| Reductive Amination Cascades | Imine Reductase (IRED) | Diketones, Diamines | Chiral Substituted Piperidines | Access to diverse chiral amine products. nih.gov |
Asymmetric synthesis provides a direct route to enantiomerically enriched piperidines without relying on enzymatic processes. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One effective method is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This approach utilizes arylboronic acids and activated pyridine precursors, such as phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine. nih.gov This three-step sequence involves:
Partial reduction of pyridine.
Rh-catalyzed asymmetric carbometalation.
A final reduction to the piperidine ring. nih.gov
Another powerful strategy is the asymmetric intramolecular aza-Michael reaction. ajchem-a.com This method has become well-established for the synthesis of nitrogen-containing heterocycles. ajchem-a.com The use of chiral phosphoric acids as catalysts has proven effective in promoting the cyclization of precursors containing a nitrogen nucleophile and a Michael acceptor, leading to highly enantioenriched piperidine scaffolds. ajchem-a.com Optimization of reaction parameters such as solvent, temperature, and catalyst structure is often necessary to achieve high yields and enantioselectivities. ajchem-a.com
| Asymmetric Method | Catalyst/Reagent | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Reductive Heck Reaction | Rhodium Complex with Chiral Ligand | Asymmetric carbometalation of a dihydropyridine | Enantioenriched 3-Arylpiperidines | nih.gov |
| Intramolecular aza-Michael Reaction | Chiral Phosphoric Acid (CPA) | Enantioselective cyclization of an amino-Michael acceptor | Enantioenriched Substituted Piperidines | ajchem-a.com |
Synthesis of Structurally Related Piperidine Derivatives and Hybrid Molecules
To explore the structure-activity relationships (SAR) of this compound, medicinal chemists synthesize analogues by modifying different parts of the molecule. These modifications include altering the substituent on the piperidine nitrogen, varying the groups on the bromophenyl ring, and changing the chemical nature of the linker.
The nitrogen atom of the piperidine ring is a common site for chemical modification to modulate the pharmacological properties of the molecule. A variety of substituents can be introduced at this position, often through standard synthetic transformations like N-alkylation, N-acylation, or reductive amination. ajchem-a.com For instance, reacting the secondary amine of the piperidine core with various aldehydes or ketones in the presence of a reducing agent can yield a library of N-substituted analogues. mdpi.com Similarly, treatment with acyl chlorides or sulfonyl chlorides provides the corresponding amides and sulfonamides. nih.gov These modifications can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical for its interaction with biological targets. ajchem-a.commdpi.com
The thioether linker (-S-CH₂-) connecting the piperidine and bromophenyl moieties is a key structural element that can be replaced with bioisosteres to fine-tune the molecule's properties. Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles while retaining the essential binding interactions. drugdesign.orgnih.gov
The thioether group can be replaced by a variety of other divalent linkers. drugdesign.org Common bioisosteric replacements for a thioether include an ether (-O-CH₂-), a sulfoxide (B87167) (-SO-CH₂-), a sulfone (-SO₂-CH₂-), an amine (-NH-CH₂-), or a methylene (B1212753) (-CH₂-CH₂-). u-tokyo.ac.jp Each replacement alters the linker's polarity, hydrogen bonding capacity, and metabolic stability. For example, replacing the sulfur atom with an oxygen atom to form an ether could change the bond angle and electronegativity, potentially altering the compound's conformation and binding affinity. u-tokyo.ac.jp Heterocyclic rings, such as 1,2,4-oxadiazoles or pyrazoles, can also be employed as more rigid linkers to orient the piperidine and aryl fragments in specific spatial arrangements. nih.gov
| Original Linker | Bioisosteric Replacement | Potential Property Changes |
|---|---|---|
| Thioether (-S-CH₂-) | Ether (-O-CH₂-) | Increased polarity, altered bond angle and length. u-tokyo.ac.jp |
| Thioether (-S-CH₂-) | Sulfoxide (-SO-CH₂-) | Increased polarity, hydrogen bond acceptor. drugdesign.org |
| Thioether (-S-CH₂-) | Sulfone (-SO₂-CH₂-) | Increased polarity, strong hydrogen bond acceptor. drugdesign.org |
| Thioether (-S-CH₂-) | Amine (-NH-CH₂-) | Introduces hydrogen bond donor capability, changes basicity. u-tokyo.ac.jp |
| Thioether (-S-CH₂-) | 1,2,4-Oxadiazole | Rigidifies the structure, acts as an amide/ester bioisostere. nih.gov |
Design and Synthesis of Multi-Heterocyclic Hybrid Compounds
The development of multi-heterocyclic hybrid compounds from scaffolds such as this compound is a significant area of interest in medicinal chemistry. The strategic combination of multiple heterocyclic systems can lead to novel molecular architectures with unique biological activities. The synthesis of such hybrids often involves the strategic functionalization of a core scaffold, in this case, the substituted piperidine, or the utilization of multicomponent reactions (MCRs) to assemble complex structures in a single step.
The design of these hybrid compounds typically focuses on leveraging the existing structural features of the parent molecule. The this compound scaffold offers several key reactive sites for elaboration: the secondary amine of the piperidine ring, the aryl bromide on the phenyl ring, and potentially the carbons of the piperidine ring itself. Synthetic strategies can be devised to selectively modify these positions to introduce additional heterocyclic moieties.
One prominent approach is the use of palladium-catalyzed cross-coupling reactions to functionalize the aryl bromide. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce a wide range of heterocyclic boronic acids or esters, thereby linking a new heterocyclic ring to the 4-bromophenyl group. mdpi.com This method is highly versatile, with a broad tolerance for various functional groups. Similarly, other cross-coupling reactions, such as the Buchwald-Hartwig amination or C-H activation strategies, can be utilized to form carbon-nitrogen or carbon-carbon bonds with other heterocyclic systems. mdpi.com
Another powerful tool for the synthesis of complex heterocyclic structures is the use of multicomponent reactions (MCRs). nih.govresearchgate.net MCRs allow for the one-pot synthesis of highly functionalized molecules from three or more starting materials, which can be an efficient way to generate libraries of diverse compounds. ajchem-a.comresearchgate.net For example, a multicomponent reaction could be designed involving a derivative of this compound, an aldehyde, and an isocyanide (the Ugi reaction) or a β-ketoester and an aldehyde (the Hantzsch reaction) to construct an additional heterocyclic ring fused to or substituted on the piperidine core. nih.gov The versatility of MCRs makes them particularly suitable for creating complex and diverse molecular scaffolds. rsc.org
Furthermore, the piperidine nitrogen atom serves as a key nucleophilic site for the introduction of other heterocyclic systems. It can be acylated or alkylated with reagents containing another heterocycle. For instance, reaction with a heterocyclic carboxylic acid chloride or a halo-substituted heterocycle can append a new ring system to the piperidine nitrogen.
The following tables summarize some of the potential synthetic strategies for generating multi-heterocyclic hybrid compounds based on the this compound scaffold.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Installation
| Reaction Name | Reactants | Heterocycle Introduced |
| Suzuki-Miyaura Coupling | This compound, Heterocyclic boronic acid/ester | Pyridine, Thiophene, Furan, etc. |
| Buchwald-Hartwig Amination | This compound, Heterocyclic amine | Pyrrole, Indole, Carbazole, etc. |
| Sonogashira Coupling | This compound, Heterocyclic alkyne | Triazole, Isoxazole, etc. (via subsequent cycloaddition) |
Table 2: Multicomponent Reactions for the Synthesis of Fused or Substituted Heterocycles
| Reaction Name | Key Reactants | Resulting Heterocyclic System |
| Ugi Reaction | Piperidine derivative (as amine), Aldehyde, Isocyanide, Carboxylic acid | α-Acylaminocarboxamide with potential for cyclization |
| Hantzsch Dihydropyridine Synthesis | Piperidine derivative (as enamine), Aldehyde, β-Ketoester | Dihydropyridine ring |
| Mannich Reaction | Piperidine derivative (as amine), Aldehyde, Active methylene compound | Functionalized piperidine amenable to further cyclization |
Table 3: Functionalization of the Piperidine Nitrogen
| Reaction Type | Reagent | Heterocycle Introduced |
| Acylation | Heterocyclic acid chloride | Pyridine, Quinoline, etc. |
| Alkylation | Halo-substituted heterocycle | Thiazole, Oxazole, Imidazole, etc. |
| Reductive Amination | Heterocyclic aldehyde/ketone | Functionalized piperidine with a heterocyclic substituent |
The choice of synthetic methodology depends on the desired final structure and the available starting materials. These approaches highlight the modular nature of synthesizing complex, multi-heterocyclic compounds from a versatile piperidine-based scaffold.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Molecular Targets and Associated Biological Pathways
The specific molecular targets of 3-(((4-Bromophenyl)thio)methyl)piperidine are not yet fully elucidated. However, research on structurally related compounds provides valuable insights into its potential biological activities and the pathways it may influence. The presence of the ((arylthio)methyl)piperidine motif suggests a potential interaction with Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction is a key area of investigation for the development of novel therapeutics.
Enzyme Inhibition Studies of Related Compounds
While specific enzyme inhibition studies for this compound are not extensively documented, the broader class of piperidine (B6355638) derivatives has been shown to inhibit various enzymes. For instance, certain piperidine-based compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the nervous system. researchgate.net Other studies on piperidine analogs have shown inhibition of enzymes like α-amylase.
It is hypothesized that the bromophenyl and thioether moieties of this compound could contribute to its binding and inhibition of specific enzymes. The lipophilic nature of the bromophenyl group may facilitate entry into hydrophobic active sites, while the sulfur atom of the thioether could interact with metallic cofactors or amino acid residues within the enzyme. Further research is necessary to identify the specific enzymes inhibited by this compound and to quantify the potency of inhibition, typically expressed as IC50 values.
Receptor Binding Profiling and Ligand-Receptor Interactions
The receptor binding profile of this compound is an active area of research. The piperidine scaffold is a common feature in many compounds that bind to a variety of receptors, including opioid, sigma, and histamine (B1213489) receptors. researchgate.netnih.gov The nature and position of substituents on the piperidine ring, such as the (4-bromophenyl)thiomethyl group, are critical in determining the binding affinity and selectivity for specific receptors.
For example, studies on related 4-phenyl piperidine compounds have shown excellent agonistic activity towards the human mu-opioid receptor. researchgate.net The interaction of these ligands with receptors often involves a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. The bromophenyl group of this compound could engage in hydrophobic and halogen bonding interactions within a receptor's binding pocket, while the piperidine nitrogen can act as a hydrogen bond acceptor or become protonated to form ionic interactions. Computational modeling and experimental binding assays are essential tools to map these ligand-receptor interactions and to determine key binding affinities (Ki values).
Modulation of Specific Cellular Processes and Signaling Cascades
The modulation of cellular processes and signaling cascades by this compound is inferred from studies on related molecules. Piperidine derivatives have been shown to influence a range of cellular signaling pathways, including those involved in cell growth, proliferation, and apoptosis. mdpi.comfrontiersin.org
The potential binding of the ((arylthio)methyl)piperidine motif to Cereblon (CRBN) suggests a possible role in modulating protein degradation pathways. mdpi.com The E3 ubiquitin ligase complex, of which CRBN is a part, is crucial for tagging specific proteins for degradation by the proteasome. By binding to CRBN, compounds like this compound could potentially alter the substrate specificity of the E3 ligase, leading to the degradation of proteins involved in disease processes. This mechanism is the basis for the development of Proteolysis Targeting Chimeras (PROTACs). Further investigation is required to confirm the interaction with CRBN and to identify the downstream signaling pathways affected by this compound.
Cellular Assay Systems for Comprehensive Bioactivity Evaluation
To understand the full biological potential of this compound and its analogs, comprehensive evaluation using various cellular assay systems is crucial. These assays provide data on the compound's effects on cell viability, proliferation, and its ability to combat pathogenic microorganisms.
In Vitro Cytotoxicity Assessments Against Diverse Cancer Cell Lines
The cytotoxic potential of piperidine derivatives against various cancer cell lines is an area of significant research interest. While specific data for this compound is limited, studies on structurally related compounds provide a basis for its potential anticancer activity. For instance, various arylpiperazine and piperidine derivatives have been shown to exhibit cytotoxic effects against human prostate, breast, and other cancer cell lines. researchgate.netbiomedpharmajournal.org
The mechanism of cytotoxicity for these compounds often involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression. The presence of the bromophenyl group in this compound may contribute to its cytotoxic activity, as halogenated compounds are known to exhibit anticancer properties. The table below summarizes the cytotoxic activities of some representative piperidine derivatives against various cancer cell lines, providing a reference for the potential efficacy of the subject compound.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Arylpiperazine Derivative 9 | LNCaP (Prostate) | < 5 |
| Arylpiperazine Derivative 15 | LNCaP (Prostate) | < 5 |
| Arylpiperazine Derivative 8 | DU145 (Prostate) | 8.25 |
| Brefeldin A Derivative 7 | K562 (Leukemia) | 0.84 |
| Thiadiazole Derivative | MCF-7 (Breast) | 6.6 |
Evaluation of Antimicrobial Efficacy Against Pathogenic Strains
Piperidine and its derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. biointerfaceresearch.com The structural features of this compound, including the piperidine ring, the thioether linkage, and the bromophenyl group, may all contribute to its potential antimicrobial efficacy.
The lipophilicity conferred by the bromophenyl group can facilitate the compound's passage through microbial cell membranes. Once inside the cell, the compound may interfere with essential cellular processes, leading to the inhibition of microbial growth or cell death. The table below presents the antimicrobial activity of several piperidine derivatives against a range of pathogenic strains, as indicated by their Minimum Inhibitory Concentration (MIC) values. This data serves as a valuable reference for the anticipated antimicrobial profile of this compound.
| Compound/Derivative Type | Pathogenic Strain | MIC (µg/mL) |
|---|---|---|
| Piperidine Derivative 6 | Bacillus subtilis | 750 |
| Piperidine Derivative 6 | Staphylococcus aureus | 1500 |
| Piperidine Derivative 6 | Escherichia coli | 1500 |
| Piperidine Derivative 7 | Escherichia coli | 1500 |
| Piperidine Derivative 7 | Staphylococcus aureus | 1500 |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus | 32-512 |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Bacillus subtilis | 32-512 |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the screening of this compound for antifungal or insecticidal activities. Research to date on this particular compound has not ventured into these areas, and therefore, no data on its efficacy, spectrum of activity, or potential as an antifungal or insecticidal agent has been published.
As a result, the subsequent sections on mechanistic insights and structure-mechanism relationships cannot be developed, as they are contingent upon observed biological activity. Without primary screening data, any discussion of molecular mechanisms of action or the relationship between the compound's structure and its hypothetical activity would be purely speculative.
Further research and screening of this compound are required to determine if it possesses any relevant biological activities in the domains of mycology or entomology. Until such studies are conducted and published, a detailed analysis as per the requested outline is not feasible.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity.
While specific molecular docking studies for 3-(((4-Bromophenyl)thio)methyl)piperidine are not available in the reviewed literature, its structural analog, this compound-2,6-dione, has been identified as a ligand for Cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. rscf.ru
For the target compound, a typical molecular docking workflow would involve:
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and energy-minimized.
Selection of a Biological Target: Based on the activity of its analogs, CRBN would be a primary target for investigation. The crystal structure of CRBN would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the protein. The program would then explore various conformations and orientations of the ligand to find the most stable binding pose, scored based on a calculated binding affinity (e.g., kcal/mol).
The resulting binding affinity score would provide a quantitative estimate of how strongly the compound might bind to the target, which is a key indicator of its potential biological potency.
Following the prediction of a binding mode, the specific interactions between the ligand and the protein are analyzed. For this compound docked into a target like CRBN, researchers would look for:
Hydrophobic Interactions: The 4-bromophenyl group is lipophilic and would be expected to interact favorably with nonpolar amino acid residues in the binding pocket, such as tryptophan. The binding pocket of CRBN is known to have a "tryptophan-lined 'aromatic cage'" that accommodates such aromatic moieties. rscf.ru
Hydrogen Bonding: The secondary amine of the piperidine (B6355638) ring can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with polar residues in the receptor.
Pi-Stacking: The aromatic bromophenyl ring could engage in π-π stacking interactions with aromatic amino acid side chains like those of tryptophan, tyrosine, or phenylalanine. rscf.ru
Understanding these interactions is critical for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
Quantum Chemical Calculations (DFT) for Structural and Electronic Characterization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides highly accurate information about molecular geometry, energy levels, and electronic properties.
For this compound, DFT calculations would be used to determine its most stable three-dimensional shape (geometry optimization). A key aspect would be the conformational analysis of the piperidine ring, which typically adopts a low-energy chair conformation.
The analysis would focus on:
Substituent Position: Determining the energetic preference for the ((4-Bromophenyl)thio)methyl group to be in an axial versus an equatorial position on the chair conformer. Generally, bulky substituents are more stable in the equatorial position to minimize steric hindrance.
Rotational Barriers: Calculating the energy barriers for rotation around the C-S and C-N bonds to identify the most stable rotamers.
DFT calculations can elucidate the electronic landscape of a molecule, which governs its reactivity. Key properties that would be calculated for this compound include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich regions (nucleophilic, susceptible to electrophilic attack) and electron-poor regions (electrophilic, susceptible to nucleophilic attack).
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors like chemical hardness, softness, and the electrophilicity index can be derived to provide a quantitative measure of the molecule's reactivity.
A representative table of how such data would be presented is shown below.
| Computational Method | Basis Set | Property | Calculated Value |
| DFT (e.g., B3LYP) | e.g., 6-311G(d,p) | HOMO Energy | Value in eV |
| DFT (e.g., B3LYP) | e.g., 6-311G(d,p) | LUMO Energy | Value in eV |
| DFT (e.g., B3LYP) | e.g., 6-311G(d,p) | HOMO-LUMO Gap | Value in eV |
| DFT (e.g., B3LYP) | e.g., 6-311G(d,p) | Dipole Moment | Value in Debye |
Note: The values in this table are placeholders, as specific DFT studies for this compound are not publicly available.
Theoretical mechanistic studies use computational methods to map out the energy profile of a chemical reaction, including the structures of transition states and intermediates. While no such studies have been published for this compound, this methodology could be applied to understand its synthesis or metabolic degradation pathways. For example, DFT could be used to model the transition state of the thio-Michael addition reaction used to synthesize its glutarimide (B196013) analog, providing insights into the reaction's feasibility and kinetics. rscf.ru
of this compound
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their stability, dynamics, and interactions at an atomic level. For a compound like this compound, MD simulations are instrumental in understanding its behavior in biological systems, particularly how it interacts with protein targets and how its structure is influenced by its environment.
Dynamic Behavior of Ligand-Protein Complexes
When this compound binds to a protein, the resulting complex is not static. MD simulations can capture the intricate dance between the ligand and the protein, revealing crucial information about the stability of the binding pose and the flexibility of different parts of the molecule.
The stability of the ligand-protein complex over the simulation time is often assessed using the root-mean-square deviation (RMSD). github.ionih.gov A stable RMSD trajectory for both the protein backbone and the ligand suggests that the binding pose is maintained and the complex is in equilibrium. nih.gov For a hypothetical complex of this compound with a target protein, a simulation might yield RMSD values that plateau after an initial adjustment period, indicating a stable interaction. nih.gov
The flexibility of individual components of the ligand and protein can be analyzed through the root-mean-square fluctuation (RMSF). github.ioresearchgate.net In the case of this compound, the piperidine ring may exhibit a certain degree of flexibility, potentially interconverting between chair and boat conformations, although the chair conformation is generally more stable. rsc.org The thioether linkage provides rotational freedom, allowing the bromophenyl group to orient itself within the binding pocket to maximize favorable interactions. The terminal bromophenyl group itself is likely to be more rigid.
To understand the correlated motions within the protein-ligand complex, a dynamic cross-correlation matrix (DCCM) is often employed. researchgate.netnih.govresearchgate.netmdpi.com The DCCM highlights regions of the protein that move in a correlated (positively correlated) or anti-correlated (negatively correlated) manner with the ligand's movements. researchgate.netnih.govreadthedocs.io For instance, the movement of the bromophenyl group could be correlated with the fluctuations of specific amino acid residues in the binding pocket, suggesting a strong and specific interaction. These interactions could involve halogen bonds with backbone carbonyls or other electron-rich atoms, a recognized interaction for brominated compounds.
Interactive Data Table: Illustrative RMSD and RMSF Data for a Simulated Ligand-Protein Complex
| Parameter | Molecule Component | Simulated Value (Å) | Interpretation |
| RMSD | Protein Backbone | 1.5 ± 0.3 | Indicates overall structural stability of the protein during the simulation. |
| This compound | 0.8 ± 0.2 | Suggests the ligand remains stably bound in the active site. | |
| RMSF | Piperidine Ring Atoms | 1.2 | Shows moderate flexibility of the piperidine moiety. |
| Thioether Linker | 1.5 | Higher flexibility, allowing conformational adjustments. | |
| Bromophenyl Group Atoms | 0.7 | Indicates relative rigidity and stable positioning within the binding site. |
Note: The data presented in this table is illustrative and representative of typical values obtained in molecular dynamics simulations.
Solvent Effects and Conformational Ensembles
The surrounding solvent plays a critical role in determining the conformational preferences of a molecule. researchgate.netnih.gov For this compound, the interplay between its different structural components and the solvent environment dictates its conformational ensemble. The piperidine ring can exist in different chair conformations, with the substituent at the 3-position being either axial or equatorial. rsc.orgacs.org
Molecular dynamics simulations in explicit solvent can map the potential energy surface of the molecule and identify the most populated conformational states. nih.govresearchgate.net By running simulations in different solvents, a comprehensive picture of the conformational landscape can be constructed.
Interactive Data Table: Predicted Conformational Preferences in Different Solvents
| Solvent | Dominant Conformation of Piperidine Substituent | Predicted Free Energy Difference (kcal/mol) | Rationale |
| Water | Equatorial | -1.5 | Solvation of the polar piperidine nitrogen favors the less sterically hindered equatorial conformation. researchgate.net |
| Chloroform | Equatorial | -1.2 | Reduced solvent polarity still favors the equatorial conformer, but to a lesser extent than in water. researchgate.net |
| Gas Phase | Axial | +0.5 | In the absence of solvent, intramolecular forces and hyperconjugation effects might slightly favor the axial position. researchgate.net |
Note: The data in this table is hypothetical, based on established principles of conformational analysis of piperidine derivatives in different solvent environments. acs.orgresearchgate.net
Future Perspectives and Emerging Research Directions
Development of 3-(((4-Bromophenyl)thio)methyl)piperidine Analogues as Chemical Probes for Biological Systems
The development of chemical probes from promising scaffolds is a critical step in understanding complex biological systems and validating new drug targets. Analogues of this compound are well-suited for this purpose, particularly for investigating targets like Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. nih.gov By modifying the core structure, researchers can design probes to interrogate target engagement, map binding sites, and elucidate mechanisms of action.
Key strategies for converting the this compound scaffold into chemical probes include:
Covalent Probes: Introducing electrophilic "warheads" can create probes that form a permanent covalent bond with a specific amino acid residue in the target's binding pocket. For targets like CRBN, which lack a reactive cysteine, probes can be designed to target other residues, such as histidine. nih.gov The development of sulfonyl fluoride (B91410) or fluorosulfate-containing analogues could enable the covalent modification of CRBN, providing tools for target validation and structural biology studies. nih.gov
Photoaffinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would allow for light-induced covalent cross-linking to the target protein upon binding. This technique is invaluable for identifying the direct binding partners of a compound within a complex cellular environment.
Reporter-Tagged Probes: Attaching a reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification, enables the visualization and isolation of the target protein. These probes can be used to study the subcellular localization of the target and to identify components of associated protein complexes.
The modular nature of the this compound scaffold allows for the systematic installation of these functionalities via synthetic chemistry, creating a toolkit of probes to explore its biological interactions.
| Probe Type | Functional Group Added | Mechanism of Action | Biological Application |
|---|---|---|---|
| Covalent Probe | Fluorosulfate (-OSO₂F) | Forms a stable covalent bond with nucleophilic residues like histidine. nih.gov | Target validation, blocking binding sites, structural studies. |
| Photoaffinity Probe | Diazirine | Upon UV irradiation, generates a reactive carbene that cross-links with nearby residues. | Identifying direct protein targets in complex biological samples. |
| Reporter-Tagged Probe | Biotin or Fluorophore | High-affinity binding to streptavidin (biotin) or emission of light (fluorophore). | Affinity purification of target proteins, cellular imaging and localization studies. |
Exploration of Novel Therapeutic Applications Beyond Current Indications
While the interaction with CRBN suggests applications in oncology, the piperidine (B6355638) scaffold is a privileged structure found in a wide array of approved drugs targeting diverse diseases. arizona.eduresearchgate.net Future research will likely explore the potential of this compound analogues in therapeutic areas beyond cancer.
One promising area is neurodegenerative diseases, such as Alzheimer's disease. The complex pathophysiology of Alzheimer's has driven the development of molecules that can interact with multiple targets. nih.gov For instance, novel N-benzylpiperidine derivatives have been designed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the cholinergic hypothesis of Alzheimer's. nih.gov By modifying the this compound core, it may be possible to develop new multi-target-directed ligands for neurodegenerative conditions.
Another avenue for exploration is in modulating the sigma-1 (σ1) receptor, a unique intracellular protein implicated in a variety of cellular functions and neurological disorders. Piperidine-based compounds are known to bind to σ1 receptors, and developing selective ligands could lead to new treatments for neuropathic pain, depression, and neurodegenerative diseases. nih.gov The structural features of the this compound scaffold could be optimized to achieve high affinity and selectivity for this target.
| Therapeutic Area | Potential Biological Target(s) | Rationale for Exploration |
|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), BACE1 | Piperidine scaffolds are present in known cholinesterase inhibitors and can be designed as multi-target agents. nih.gov |
| Neuropathic Pain & Psychiatric Disorders | Sigma-1 (σ1) Receptor | The piperidine core is a common feature in σ1 receptor ligands; optimization could yield novel CNS agents. nih.gov |
| Inflammatory Diseases | Kinases, Cytokine Receptors | Piperidine is a key scaffold in many kinase inhibitors, suggesting potential for developing anti-inflammatory agents. |
Implementation of Advanced Synthetic Methodologies for Diverse Analog Libraries
The exploration of new biological activities and the development of structure-activity relationships (SAR) depend on the ability to synthesize a wide variety of analogues. Modern synthetic chemistry offers powerful tools to efficiently create diverse chemical libraries based on the this compound scaffold. Recent advances focus on modular and efficient reactions that allow for the rapid generation of analogues. nih.gov
Key advanced methodologies include:
Late-Stage C-H Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds on the piperidine or aryl ring late in the synthesis. rsc.org This avoids the need for lengthy synthetic routes involving pre-functionalized starting materials and enables the rapid introduction of diverse substituents to fine-tune the molecule's properties.
Diversity-Oriented Synthesis (DOS): DOS strategies involve creating complex and diverse molecular structures from simple starting materials through a series of branching reaction pathways. Applying DOS principles would allow for the generation of a library of piperidine analogues with varied ring substitutions, stereochemistry, and conformations.
Flow Chemistry: Conducting reactions in continuous flow reactors offers advantages in terms of safety, scalability, and reaction speed. It is particularly well-suited for library synthesis, allowing for the automated and rapid production of a series of analogues by systematically varying reagents and reaction conditions.
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Buchwald-Hartwig, and C-S coupling are indispensable for modularly assembling the core scaffold. These methods can be used to vary the aryl group (e.g., replacing the bromophenyl ring with other heterocycles) or to modify the piperidine nitrogen, providing key points of diversity. nih.gov
| Methodology | Molecular Target Site | Advantage for Library Synthesis |
|---|---|---|
| Late-Stage C-H Functionalization | Piperidine ring, Aryl ring | Enables rapid diversification without de novo synthesis of precursors. rsc.org |
| Suzuki or Buchwald-Hartwig Coupling | Aryl ring, Piperidine N-H | Allows for modular installation of diverse aromatic, heteroaromatic, or amine groups. |
| Intramolecular Aza-Michael Reaction | Piperidine ring formation | Provides a straightforward strategy for constructing substituted piperidine rings from linear precursors. nih.gov |
| Flow Chemistry | Entire synthesis | Automated, rapid, and scalable production of analogues for high-throughput screening. |
Integration of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by enabling more efficient and accurate analysis of vast chemical and biological data. mednexus.orgymerdigital.com For a scaffold like this compound, these computational tools can accelerate the entire discovery pipeline, from initial hit-finding to lead optimization.
Key applications of AI/ML include:
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules. nih.gov These models can then design novel molecules based on the core scaffold that are predicted to have high activity against a specific target and favorable drug-like properties. mednexus.org
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of virtual compounds before they are synthesized. This allows researchers to prioritize the synthesis of the most promising analogues, saving time and resources.
Scaffold Hopping: AI algorithms can identify and design novel molecular scaffolds that mimic the key pharmacophoric features of the original lead compound. digitellinc.com This is a powerful strategy for generating new intellectual property and overcoming potential liabilities (e.g., toxicity, poor pharmacokinetics) associated with the initial scaffold. digitellinc.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. ML models can be trained to predict these properties with increasing accuracy, helping to reduce the high attrition rates of drug candidates in later stages of development.
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Recurrent Neural Networks (RNNs) | De Novo Molecular Design | Generation of novel, synthesizable analogues with desired target specificity. nih.gov |
| Support Vector Machines (SVM) / Random Forest | QSAR & ADMET Prediction | Prioritization of virtual compounds for synthesis based on predicted activity and safety profiles. |
| Generative Models / Free Energy Calculations | Scaffold Hopping | Discovery of new chemical series with similar activity but different core structures and improved properties. digitellinc.com |
| Deep Learning Neural Networks | Target Identification & Virtual Screening | Identification of potential biological targets and rapid screening of large virtual libraries. ymerdigital.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(((4-Bromophenyl)thio)methyl)piperidine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling a 4-bromothiophenol derivative with a piperidine-containing intermediate. A common approach is nucleophilic substitution or thioether formation under basic conditions (e.g., NaOH in dichloromethane). To optimize yield, variables like reaction time, temperature, and stoichiometry should be systematically tested using factorial design experiments . Purification via column chromatography or recrystallization is recommended, with purity verification by HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Identify piperidine ring protons (δ 1.4–2.8 ppm) and aromatic protons (δ 7.2–7.6 ppm for the bromophenyl group).
- ¹³C NMR : Confirm the thioether linkage (C-S signal at ~40–50 ppm) and bromine-substituted aromatic carbons.
Mass spectrometry (HRMS) validates molecular weight (expected m/z ~315 for C₁₂H₁₄BrNS⁺). FT-IR can corroborate C-S (600–700 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (P305+P351+P338).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (P501) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying nucleophilic/electrophilic sites. For example, the sulfur atom’s lone pairs may facilitate oxidation to sulfoxide derivatives. Reaction path sampling (e.g., Nudged Elastic Band method) can predict activation barriers for thioether cleavage or bromine displacement .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize testing using:
- Solvent Controls : Compare DMSO vs. aqueous buffers to assess aggregation effects.
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to normalize potency metrics.
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence-based assays show interference from the bromophenyl group .
Q. How can the compound’s adsorption on catalytic surfaces be analyzed to improve synthetic scalability?
- Methodological Answer : Employ microspectroscopic techniques:
- XPS (X-ray Photoelectron Spectroscopy) : Quantify sulfur and bromine surface coverage on Pd/C or Ni catalysts.
- In Situ FT-IR : Monitor intermediate adsorption/desorption during hydrogenation.
- BET Analysis : Correlate catalyst pore size with reaction turnover rates .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer : Apply Taguchi or Box-Behnken designs to optimize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
